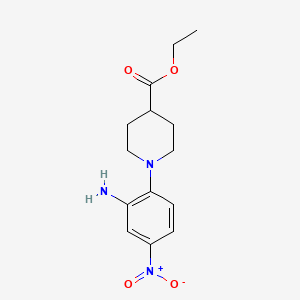

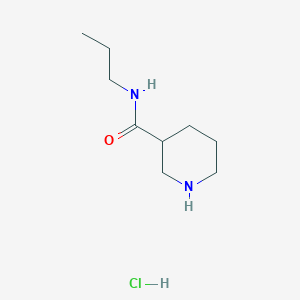

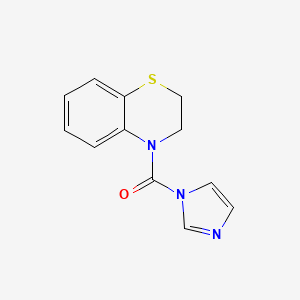

![molecular formula C10H12BF3KNO2 B1531151 Potassium benzyl N-[2-(trifluoroboranuidyl)ethyl]carbamate CAS No. 926280-84-4](/img/structure/B1531151.png)

Potassium benzyl N-[2-(trifluoroboranuidyl)ethyl]carbamate

Overview

Description

Potassium benzyl N-[2-(trifluoroboranuidyl)ethyl]carbamate is a chemical compound with the molecular formula C10H12BF3KNO2 . It is used in proteomics research .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results .Scientific Research Applications

Catalytic Applications

Potassium benzyl N-[2-(trifluoroboranuidyl)ethyl]carbamate may find applications in catalysis. For instance, potassium carbonate, a related compound, has been used as a catalyst for the direct synthesis of carbamates from amine, silicate ester, and carbon dioxide (Zhang et al., 2018). This process is significant in agricultural chemistry, medicinal chemistry, and polyurethane preparation.

Reactions in Organic Synthesis

In organic synthesis, compounds similar to this compound are used in various reactions. For example, the isomerization of 2-allyl-6-methylaniline with potassium hydroxide, a process that can potentially involve similar potassium-based carbamates, results in the formation of different isomers and carbamates (Afon'kin et al., 2004). These reactions are pivotal in the development of pharmaceuticals and specialized organic compounds.

Kinetic Studies

Kinetic studies of reactions involving similar compounds have been conducted to understand their behavior in various chemical processes. For example, the kinetics of the oxidation of benzyl alcohols by ethyl chlorocarbamate were studied to understand the reaction mechanism and product formation (Jain & Banerji, 1988). Such studies are crucial for optimizing industrial chemical processes.

Applications in Synthesis

This compound might be used in the synthesis of various organic compounds. For instance, potassium carbonate catalyzed aminohalogenation of β-nitrostyrenes using benzyl carbamate (Ji et al., 2011). This type of reaction is instrumental in creating complex molecules for pharmaceuticals and materials science.

Decomposition Studies

Understanding the decomposition of similar carbamates is important for their safe handling and application in industrial processes. The decomposition of benzyl N-hydroxymethylcarbamate by potassium hydroxide was studied to understand its stability and breakdown products (Takeuchi, 1973).

Antimicrobial Applications

Compounds like this compound may have applications in antimicrobial research. The synthesis and antimicrobial screening of benzofuran aryl ureas and carbamates, which are chemically related, have been reported (Kumari et al., 2019). These findings are crucial for developing new antimicrobial agents.

Mechanism of Action

The exact mechanism of action, target, and biochemical pathways would depend on the specific context in which this compound is used. For example, in a Suzuki-Miyaura reaction, the target would be the halide compound, and the result of the action would be a new carbon-carbon bond .

Pharmacokinetics, which include absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on the specific context and the organism in which this compound is used. These properties would influence the bioavailability of the compound, or the extent and rate at which it reaches its target site of action .

The action environment, including factors like temperature, pH, and the presence of other compounds, could influence the action, efficacy, and stability of this compound. For example, the efficiency of Suzuki-Miyaura reactions can be influenced by the choice of solvent and the temperature of the reaction .

Safety and Hazards

Potassium benzyl N-[2-(trifluoroboranuidyl)ethyl]carbamate is manufactured and shipped according to standard practices. It is intended for research and development in a laboratory under the supervision of persons technically qualified to evaluate potential risks and authorized to enforce appropriate health and safety measures .

Properties

IUPAC Name |

potassium;trifluoro-[2-(phenylmethoxycarbonylamino)ethyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3NO2.K/c12-11(13,14)6-7-15-10(16)17-8-9-4-2-1-3-5-9;/h1-5H,6-8H2,(H,15,16);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXOIKJBESFMEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCNC(=O)OCC1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678472 | |

| Record name | Potassium (2-{[(benzyloxy)carbonyl]amino}ethyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926280-84-4 | |

| Record name | Potassium (2-{[(benzyloxy)carbonyl]amino}ethyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

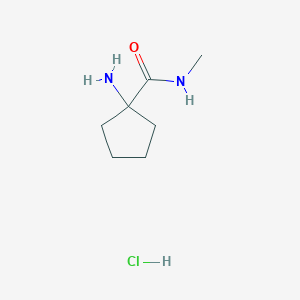

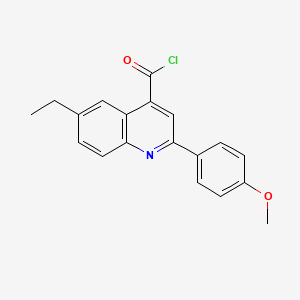

![Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate](/img/structure/B1531072.png)

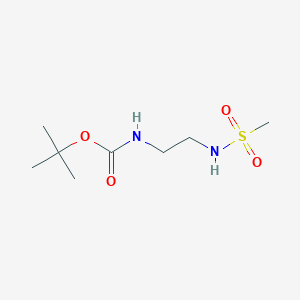

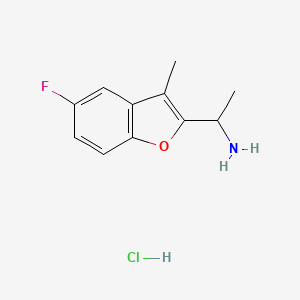

![Imidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B1531074.png)

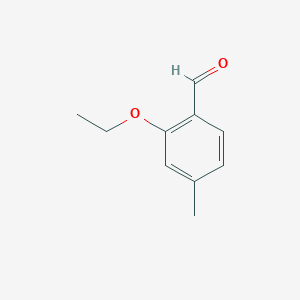

![4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1531090.png)